Whole-Cell Antimalarial Potency: CK-2-68 vs. SL-2-25 in 3D7 P. falciparum
In a direct head-to-head comparison within the same study, CK-2-68 exhibits a whole-cell IC50 of 36–54 nM against the 3D7 strain of P. falciparum, while the optimized heterocyclic quinolone SL-2-25 (8b) shows an IC50 of 54 nM [1]. This demonstrates that the lead compound CK-2-68 possesses potency comparable to its more advanced analog.
| Evidence Dimension | Antimalarial potency (whole-cell IC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM (3D7 strain) in companion bisaryl quinolone paper; IC50 = 54 nM (3D7 strain) in heterocyclic quinolone paper [1] |
| Comparator Or Baseline | SL-2-25 (8b): IC50 = 54 nM (3D7 strain) [1] |
| Quantified Difference | Comparable potency (CK-2-68 IC50 ≤ SL-2-25 IC50) |
| Conditions | P. falciparum 3D7 strain, 72-hour SYBR Green I fluorescence assay |
Why This Matters
Demonstrates that CK-2-68 achieves the same level of whole-cell potency as the more advanced SL-2-25, making it a suitable reference compound for assay development or a starting point for further optimization campaigns.
- [1] Pidathala, C., et al. (2012). Identification, design and biological evaluation of heterocyclic quinolones targeting Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). Journal of Medicinal Chemistry, 55(5), 1844–1857. View Source
